1-(2-Fluoropropyl)piperidin-4-amine hydrochloride
CAS No.: 1315499-89-8
Cat. No.: VC2718090
Molecular Formula: C8H18ClFN2
Molecular Weight: 196.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1315499-89-8 |
---|---|
Molecular Formula | C8H18ClFN2 |
Molecular Weight | 196.69 g/mol |
IUPAC Name | 1-(2-fluoropropyl)piperidin-4-amine;hydrochloride |
Standard InChI | InChI=1S/C8H17FN2.ClH/c1-7(9)6-11-4-2-8(10)3-5-11;/h7-8H,2-6,10H2,1H3;1H |
Standard InChI Key | SZURQHKTBMWCNS-UHFFFAOYSA-N |
SMILES | CC(CN1CCC(CC1)N)F.Cl |
Canonical SMILES | CC(CN1CCC(CC1)N)F.Cl |
Introduction
Chemical Structure and Properties
Molecular Structure and Identification
1-(2-Fluoropropyl)piperidin-4-amine hydrochloride features a piperidine ring with an amine group at the 4-position and a 2-fluoropropyl substituent at the nitrogen in position 1. The compound exists as a hydrochloride salt, which typically enhances water solubility compared to the free base form.
Table 1: Molecular Characteristics of 1-(2-Fluoropropyl)piperidin-4-amine hydrochloride
Property | Value | Basis for Estimation |
---|---|---|
Molecular Formula | C8H18ClFN2 | Structural analysis |
Molecular Weight | ~196.70 g/mol | Calculated from atomic weights |
Structural Features | Piperidine ring with 4-amino and 1-(2-fluoropropyl) substituents | Structural analysis |
Salt Form | Hydrochloride | Compound name |
The structure bears similarity to 1-(2-Fluoroethyl)piperidin-4-amine hydrochloride, which has a molecular formula of C7H16ClFN2 and a molecular weight of 182.67 g/mol , differing only in the length of the fluoroalkyl chain.
Chemical Properties
The chemical behavior of 1-(2-Fluoropropyl)piperidin-4-amine hydrochloride would be significantly influenced by its functional groups, particularly the amine groups and the fluorine substituent, which contribute to its reactivity profile and potential interactions with biological systems.
Table 3: Anticipated Chemical Properties of 1-(2-Fluoropropyl)piperidin-4-amine hydrochloride
Property | Expected Characteristic | Chemical Basis |
---|---|---|
pH in Solution | Acidic | Hydrochloride salt form |
Hydrogen Bonding | Hydrogen bond donor and acceptor capabilities | Presence of primary amine group |
Basicity | Primary amine (pKa ~9-10); tertiary amine (pKa ~8-9) | Amine functional groups |
Reactivity | Nucleophilic reactions via the primary amine; potential for salt formation | Amine functionality |
Lipophilicity | Moderately lipophilic; enhanced by the fluoropropyl group | Fluorine substituent typically increases lipophilicity |
Metabolic Stability | Potentially enhanced compared to non-fluorinated analogues | C-F bond resistance to metabolic degradation |
The presence of the fluorine atom in the propyl chain introduces unique electronic effects that can influence both the compound's chemical reactivity and its interactions with biological systems. Fluorine's high electronegativity affects the electron distribution within the molecule, potentially altering hydrogen bonding patterns and interaction with target proteins.
Synthesis and Preparation
The fluorination process might follow approaches similar to those described in patent literature, where fluorinating agents such as "sodium nitrite and HF in pyridine at ambient or below ambient temperature" are used for introducing fluorine into similar structures . Alternatively, nucleophilic fluorination with reagents like "potassium fluoride, rubidium fluoride, tetramethylammonium fluoride or tetrabutylammonium fluoride at ambient or elevated temperature in a suitable solvent such as dimethyl sulphoxide, sulpholan" might be applicable .
Analytical Characterization
Spectroscopic Technique | Predicted Key Features | Structural Basis |
---|---|---|
1H NMR | Signals for piperidine ring (multiplets, ~1.5-3.5 ppm); CH2 and CH signals from fluoropropyl group; amine protons (broad signal) | Chemical environment of hydrogen atoms |
13C NMR | Carbon signals from piperidine ring (~25-55 ppm); carbon signals from fluoropropyl group with characteristic C-F coupling | Carbon chemical environments with F-coupling |
19F NMR | Signal for fluorine atom in fluoropropyl group; potential coupling pattern depending on fluorine position | Fluorine chemical environment |
IR Spectroscopy | N-H stretching (~3300-3500 cm-1); C-F stretching (~1000-1400 cm-1); C-N stretching (~1200-1350 cm-1) | Functional group vibrations |
Mass Spectrometry | Molecular ion corresponding to free base; fragmentation pattern likely including loss of fluoropropyl group | Molecular weight and fragmentation pathways |
The presence of the fluorine atom provides a particularly valuable diagnostic tool through 19F NMR spectroscopy, which would produce a characteristic signal indicative of the fluorine's chemical environment within the molecule. Additionally, coupling between fluorine and nearby hydrogen or carbon atoms would provide structural information about the fluoropropyl group.
Chromatographic Analysis
Appropriate chromatographic methods for the analysis of 1-(2-Fluoropropyl)piperidin-4-amine hydrochloride would be selected based on its chemical properties, with consideration for the compound's basic nature and potential interactions with stationary phases.
Table 7: Potential Chromatographic Methods for 1-(2-Fluoropropyl)piperidin-4-amine hydrochloride Analysis
Chromatographic Method | Suggested Parameters | Analytical Purpose | Considerations |
---|---|---|---|
HPLC | C18 reverse-phase column; mobile phase with buffer at appropriate pH | Purity determination; quantitative analysis | pH control crucial due to basic nature of compound |
GC-MS | Appropriate column (e.g., DB-5MS); potential derivatization | Structural confirmation; trace analysis | Derivatization may be needed to improve volatility |
TLC | Silica plates; appropriate solvent system (e.g., DCM/MeOH/NH4OH) | Reaction monitoring; preliminary purity assessment | Simple, rapid screening method |
Ion Chromatography | Cation-exchange column | Analysis of amine functionality | Useful for detecting related amine impurities |
High-performance liquid chromatography (HPLC) would likely be the method of choice for purity determination, potentially employing a reverse-phase column with a mobile phase containing an appropriate buffer to control the ionization state of the amine groups. The specific pH of the mobile phase would need to be carefully optimized to ensure reproducible retention times and efficient separation from potential impurities.
Pharmacological Properties
Mechanism of Action
Without specific studies on 1-(2-Fluoropropyl)piperidin-4-amine hydrochloride, potential mechanisms of action can only be hypothesized based on structurally related compounds and the known biological activities of similar chemical entities.
Table 8: Potential Pharmacological Mechanisms of 1-(2-Fluoropropyl)piperidin-4-amine hydrochloride
The presence of the 2-fluoropropyl group might contribute to specific biological activities, potentially influencing the compound's ability to interact with various biological targets. The search results indicate that other compounds containing a 2-fluoropropyl moiety, such as "[18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine," have shown promise in PET imaging applications, specifically for inducible nitric oxide synthase (iNOS) . This suggests a potential application pathway for compounds incorporating this structural feature.
Structure-Activity Relationships
Structure-activity relationships for 1-(2-Fluoropropyl)piperidin-4-amine hydrochloride would need to be established through systematic studies, but certain predictions can be made based on general medicinal chemistry principles and the known effects of fluorine incorporation in bioactive molecules.
Table 9: Potential Structure-Activity Relationships for 1-(2-Fluoropropyl)piperidin-4-amine hydrochloride
Structural Feature | Potential Impact on Activity | Pharmacological Significance | Research Status |
---|---|---|---|
Fluorine Substituent | Enhanced lipophilicity; metabolic stability; potential hydrogen bond acceptor | May improve blood-brain barrier penetration; extend half-life | Theoretical; requires experimental validation |
Piperidine Ring | Conformational rigidity; potential pharmacophore | Common scaffold in CNS-active compounds | Established in medicinal chemistry literature |
Primary Amine at 4-Position | Hydrogen bond donor; potential for ionic interactions | May contribute to target binding specificity | Theoretical for this specific compound |
Salt Form (Hydrochloride) | Improved solubility; potentially altered bioavailability | Pharmaceutical formulation considerations | General pharmaceutical principle |
The incorporation of fluorine into drug-like molecules is a well-established strategy in medicinal chemistry, often leading to enhanced metabolic stability, altered lipophilicity, and sometimes improved binding affinity to target proteins. The specific positioning of the fluorine atom within the propyl chain of 1-(2-Fluoropropyl)piperidin-4-amine hydrochloride might influence these properties in ways that would need to be determined through experimental studies.
Applications
Research Applications
Given its structural features, 1-(2-Fluoropropyl)piperidin-4-amine hydrochloride may have several potential applications in research contexts, particularly in medicinal chemistry and imaging studies.
Table 10: Potential Research Applications of 1-(2-Fluoropropyl)piperidin-4-amine hydrochloride
The potential application as a precursor for positron emission tomography (PET) tracers is particularly noteworthy, given the demonstrated utility of similar fluorinated compounds in this field. The search results indicate that "[18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase" has been investigated, with promising results in a mouse model of lipopolysaccharide-induced iNOS activation . This suggests that the 2-fluoropropyl moiety may be advantageous for developing imaging agents for specific biological targets.
The closely related compound 1-(2-Fluoroethyl)piperidin-4-amine hydrochloride is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . It would be reasonable to anticipate similar hazards for 1-(2-Fluoropropyl)piperidin-4-amine hydrochloride, though specific toxicity studies would be necessary for definitive classification.
The precautionary statements associated with the related compound 1-(2-Fluoroethyl)piperidin-4-amine hydrochloride include P261, P280, and P305+P351+P338 , which provide guidance on exposure prevention, personal protection, and emergency response in case of eye contact. These same precautions would be advisable for handling 1-(2-Fluoropropyl)piperidin-4-amine hydrochloride until compound-specific safety data becomes available.
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